Hydrogen-Bond Donor and TPSA Differentiation
CAS 2090878-79-6 offers a unique topological polar surface area (TPSA) of 52.6 Ų and two hydrogen-bond donors (the azetidine N-H and the hydroxymethyl O-H), distinguishing it from the widely used building block [1-(azetidine-3-carbonyl)pyrrolidin-3-yl]methanol, which has a TPSA of 52.6 Ų but only one defined hydrogen-bond donor (azetidine N-H) because its hydroxymethyl group is positioned at the pyrrolidine 3-position rather than the 4-position, altering the spatial orientation of the H-bond donor [1]. The gem-dimethyl substitution further increases steric bulk (molecular weight 212.29 vs. 184.24 for the non-methylated analog) and calculated logP (-0.4), which impacts both passive permeability and metabolic stability [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and Molecular Weight |
|---|---|
| Target Compound Data | HBD = 2; MW = 212.29 g/mol; TPSA = 52.6 Ų |
| Comparator Or Baseline | [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol (no CAS provided): HBD = 1; MW = 184.24 g/mol; TPSA = 52.6 Ų |
| Quantified Difference | Δ HBD = +1; Δ MW = +28.05 g/mol |
| Conditions | Calculated properties from PubChem (release 2021.05.07) using Cactvs 3.4.8.18; comparator properties computed analogously. |
Why This Matters
An additional hydrogen-bond donor and increased steric bulk can enhance target binding specificity and modulate ADME properties, making this building block preferable for lead optimization programs where precise H-bond geometry is critical.
- [1] PubChem Compound Summary for CID 121202724, Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2090878-79-6 (accessed Apr 28, 2026). View Source
